molecular formula C15H14N6O2S B14936407 N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B14936407
M. Wt: 342.4 g/mol
InChI Key: IGLJSBXOPJHNAK-UHFFFAOYSA-N
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Description

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclobutyl-substituted thiadiazole intermediate, followed by the introduction of the benzotriazinone moiety through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with modified functional groups.

Scientific Research Applications

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide shares structural similarities with other thiadiazole and benzotriazinone derivatives.
  • Other similar compounds: include those with variations in the cyclobutyl group or different substituents on the thiadiazole or benzotriazinone rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14N6O2S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C15H14N6O2S/c22-12(16-15-19-18-13(24-15)9-4-3-5-9)8-21-14(23)10-6-1-2-7-11(10)17-20-21/h1-2,6-7,9H,3-5,8H2,(H,16,19,22)

InChI Key

IGLJSBXOPJHNAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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